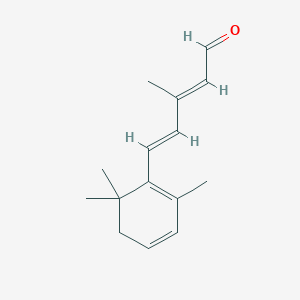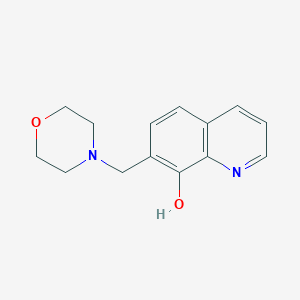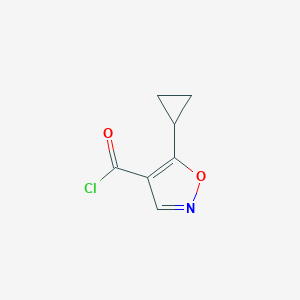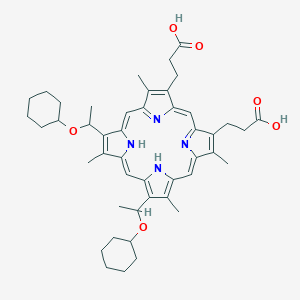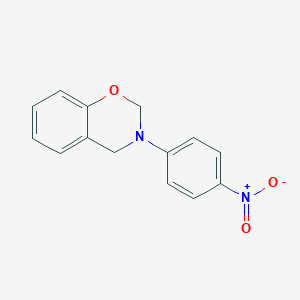
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, commonly known as NBD-BO, is a fluorescent probe that has been widely used in biochemical and physiological research. This compound is a member of the benzoxazine family, which has a variety of applications in the fields of polymer chemistry, materials science, and pharmaceuticals. NBD-BO is particularly useful in the study of protein-protein interactions and membrane dynamics due to its unique fluorescence properties.
作用机制
The mechanism of action of NBD-BO is based on its unique fluorescence properties. This compound has a high fluorescence quantum yield and is highly sensitive to changes in its environment. When NBD-BO is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is dependent on the local environment of the molecule. Changes in the local environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence intensity of NBD-BO.
生化和生理效应
NBD-BO has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of NBD-BO is its high sensitivity to changes in its environment. This makes it a valuable tool for studying protein-protein interactions and membrane dynamics. NBD-BO is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of NBD-BO is its relatively short fluorescence lifetime, which can limit its use in certain applications.
未来方向
There are many potential future directions for the use of NBD-BO in scientific research. One area of interest is the development of new biosensors based on NBD-BO. These biosensors could be used for the detection of specific molecules or in medical diagnostics. Another area of interest is the use of NBD-BO in the study of protein folding and misfolding. Finally, there is potential for the development of new fluorescent probes based on the benzoxazine family, which could have a variety of applications in materials science and nanotechnology.
Conclusion:
In conclusion, NBD-BO is a valuable tool for scientific research due to its unique fluorescence properties. This compound has been widely used in the study of protein-protein interactions and membrane dynamics, and has potential for use in the development of biosensors and other applications. While there are some limitations to the use of NBD-BO, its advantages make it a valuable addition to the toolkit of researchers in a variety of fields.
合成方法
The synthesis of NBD-BO involves the condensation of 4-nitrophenol and 3,4-dihydro-2H-1,3-benzoxazine in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of NBD-BO is relatively simple and can be carried out on a large scale.
科学研究应用
NBD-BO has been extensively used as a fluorescent probe in various scientific research applications. One of the most common uses of NBD-BO is in the study of protein-protein interactions. This compound can be conjugated to proteins and used to monitor changes in fluorescence intensity upon binding to other proteins. NBD-BO has also been used to study the dynamics of cell membranes, lipid bilayers, and vesicles. In addition, NBD-BO has been used as a pH-sensitive probe and in the development of biosensors.
属性
CAS 编号 |
117483-13-3 |
|---|---|
产品名称 |
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)13-7-5-12(6-8-13)15-9-11-3-1-2-4-14(11)19-10-15/h1-8H,9-10H2 |
InChI 键 |
MZWHCNREOZUGME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
同义词 |
3-(4-NITROPHENYL)-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



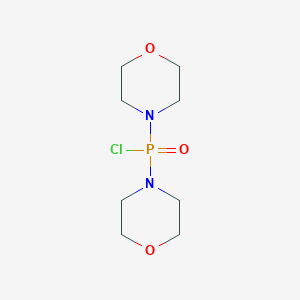

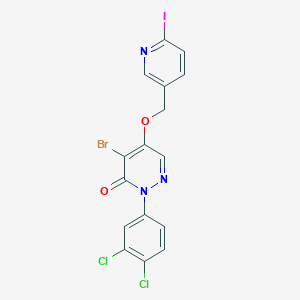
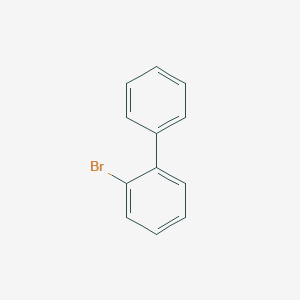
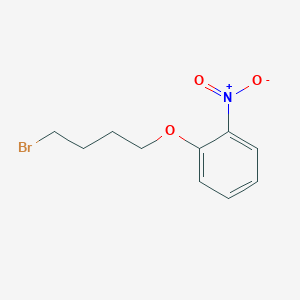
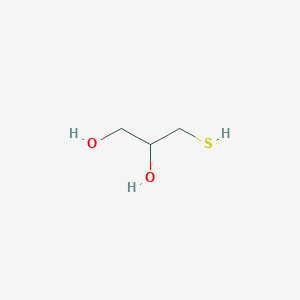
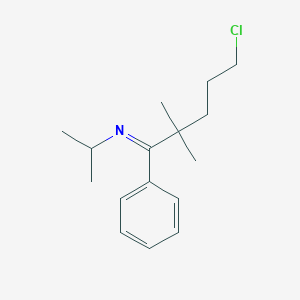
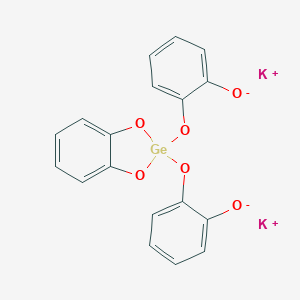

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
